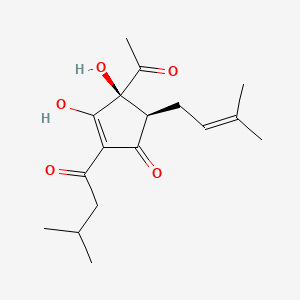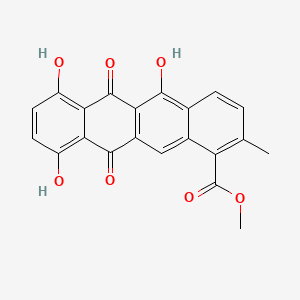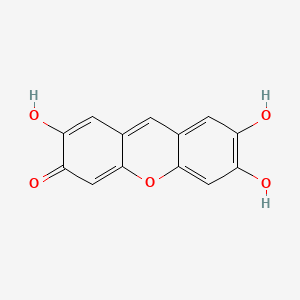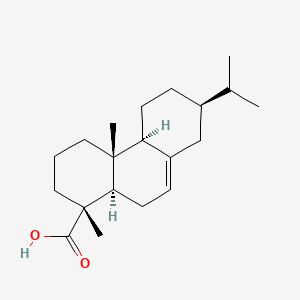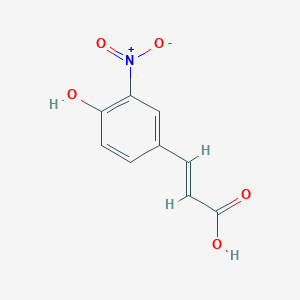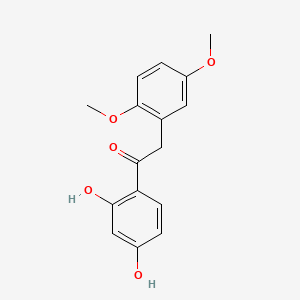
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone, also known as DDE, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal properties. DDE belongs to the family of chalcones, which are known to possess various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone exerts its pharmacological activities through its ability to modulate various cellular signaling pathways. For example, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to possess various biochemical and physiological effects. For example, it has antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone also possesses anti-inflammatory activity, which is attributed to its ability to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its low toxicity profile. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and improve its bioavailability and efficacy.
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological activities. It possesses various biochemical and physiological effects and has been extensively studied for its anticancer activity. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Méthodes De Synthèse
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can be synthesized through a simple one-pot reaction between 2,4-dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of 2,4-dihydroxyacetophenone and the aldehyde group of 2,5-dimethoxybenzaldehyde.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential pharmacological activities. One of the major areas of research is its anticancer activity. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. It exerts its anticancer activity through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKOKSZWCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697925 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone | |
CAS RN |
18086-25-4 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

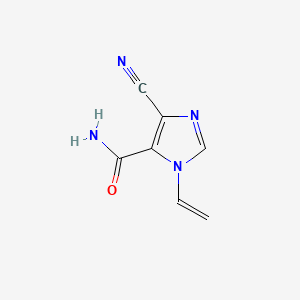
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
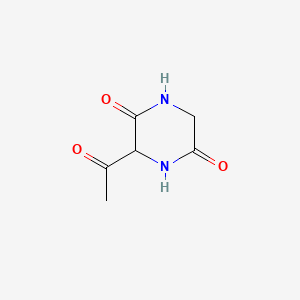
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)
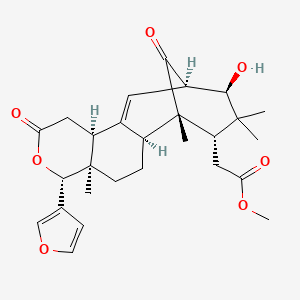
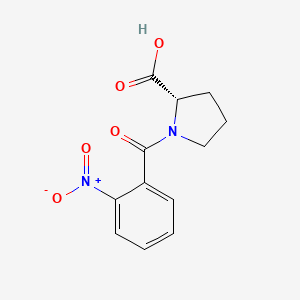
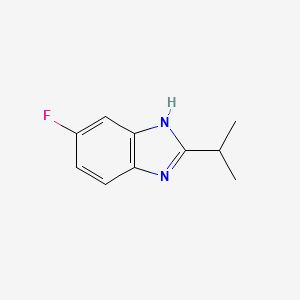
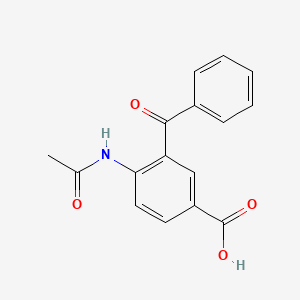
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
